5-Bromo-2-chloro-3-nitropyridine
Overview
Description
5-Bromo-2-chloro-3-nitropyridine: is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a yellow crystalline powder that is primarily used as an intermediate in organic synthesis and pharmaceutical research . This compound is known for its versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis . It’s likely that the specific targets would depend on the context of the reaction it’s being used in.
Mode of Action
It is known that this compound can participate in various organic reactions, suggesting that it may interact with its targets through mechanisms common in organic chemistry, such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of new chemical bonds and structures .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it’s likely that these properties would be significantly influenced by the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-3-nitropyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The presence of other reactants, the pH, temperature, and solvent used can all impact the compound’s reactivity and the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-chloro-3-nitropyridine typically involves a multi-step process :
-
Step A: Synthesis of 5-Bromo-3-nitropyridin-2(1H)-one
-
Step B: Synthesis of this compound
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 5-Bromo-2-chloro-3-aminopyridine.
Scientific Research Applications
Chemistry:
5-Bromo-2-chloro-3-nitropyridine is widely used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds and is used in the development of new synthetic methodologies .
Biology and Medicine:
In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific biological pathways and receptors .
Industry:
The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it a valuable component in various industrial applications .
Comparison with Similar Compounds
Comparison:
- 2-Bromo-5-chloro-3-nitropyridine: Similar in structure but with different positional isomerism. It may exhibit different reactivity and applications due to the position of the substituents .
- 5-Bromo-2-chloropyridine: Lacks the nitro group, which significantly alters its chemical properties and reactivity. It is used in different synthetic applications compared to 5-Bromo-2-chloro-3-nitropyridine .
Uniqueness:
This compound is unique due to the presence of both halogen atoms and a nitro group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in various chemical syntheses .
Biological Activity
5-Bromo-2-chloro-3-nitropyridine is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 237.44 g/mol. It is primarily known as a pharmaceutical intermediate, utilized in the synthesis of various biologically active molecules. This article explores its biological activity, potential pharmacological properties, and relevant case studies.
The compound is characterized by its light orange to yellow crystalline appearance, with a melting point ranging from 66°C to 70°C. The presence of halogen atoms (bromine and chlorine) and a nitro group (-NO) in its structure suggests potential reactivity and utility in organic synthesis.
Property | Value |
---|---|
Molecular Formula | CHBrClNO |
Molecular Weight | 237.44 g/mol |
Melting Point | 66°C - 70°C |
Appearance | Light orange to yellow crystalline |
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its derivatives have been investigated for various pharmacological properties. Compounds with similar nitropyridine structures have demonstrated antibacterial, antifungal, and anticancer activities, indicating that this compound may exhibit comparable biological properties.
Potential Pharmacological Properties
- Antibacterial Activity : Nitroaromatic compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Antifungal Activity : Similar compounds have also been studied for their antifungal properties, which could be relevant for treating fungal infections.
- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to nitropyridines have demonstrated significant activity against different cancer cell lines.
Case Studies and Research Findings
Research has indicated that the structural features of nitropyridine derivatives play a crucial role in their biological activity. A few notable studies include:
- Study on Anticancer Activity : A derivative of nitropyridine exhibited IC values ranging from 10 μM to 14 μM against various cancer cell lines, including MCF7 and A549, indicating promising anticancer potential .
- Synthesis and Testing of Derivatives : Various synthetic pathways have been explored for creating derivatives of this compound. These derivatives were tested for biological activity, revealing that modifications to the nitro group can significantly enhance or alter their pharmacological profiles .
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPSDIIVXFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427113 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-38-3 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.